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# Commercial Sourcing and Technical Guide for High-Purity Alfuzosin-d7

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Compound of Interest		
Compound Name:	Alfuzosin-d7	
Cat. No.:	B10829120	Get Quote

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and utilization of high-purity **Alfuzosin-d7**. **Alfuzosin-d7** is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As a deuterated internal standard, **Alfuzosin-d7** is critical for accurate quantification of Alfuzosin in biological matrices during pharmacokinetic and bioequivalence studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

### Commercial Suppliers of High-Purity Alfuzosin-d7

The selection of a reliable supplier for high-purity **Alfuzosin-d7** is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from various commercial suppliers. It is important to note that purity specifications can vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.



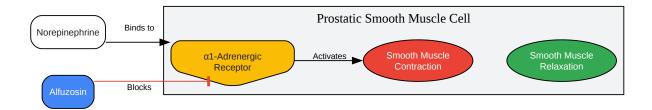
Supplier	Product Name	CAS Number	Purity Specification	Additional Notes
Cayman Chemical	Alfuzosin-d7	1133386-93-2	≥99% deuterated forms (d1-d7)	Intended for use as an internal standard for quantification of alfuzosin by GC-or LC-MS.[3] Available in various sizes (e.g., 500 µg, 1 mg, 5 mg, 10 mg).
LGC Standards	(±)-Alfuzosin-d7 HCl (tetrahydrofuroyl- d7)	81403-68-1	98 atom % D, min 98% Chemical Purity	Provided as the hydrochloride salt.[4][5]
Simson Pharma Limited	Alfuzosin-D7	1133386-93-2	High quality, accompanied by a Certificate of Analysis.	Also offers (±)- Alfuzosin D7 Hydrochloride (CAS 1276197- 14-8).[6][7]
BOC Sciences	Alfuzosin hydrochloride EP impurity C-[d7]	1346746-88-0	≥95%	Labeled impurity of Alfuzosin.[8]
SynZeal	Alfuzosin D7	1133386-93-2	Not specified; supplied with CoA and analytical data.	Available for synthesis on demand.[9]
Molsyns Research	Alfuzosin-D7	1133386-93-2	High quality.	Manufacturer and exporter.[10]
Bertin Bioreagent	Alfuzosin-d7	1133386-93-2	Not specified; product from	Available in various sizes.



supplier Cayman.

### Mechanism of Action: Alfuzosin Signaling Pathway

Alfuzosin is a selective antagonist of  $\alpha 1$ -adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[1][11] In patients with BPH, the activation of these receptors leads to smooth muscle contraction, obstructing urine flow. Alfuzosin works by blocking these receptors, leading to muscle relaxation and alleviating the symptoms of BPH.[1][11]



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Alfuzosin's mechanism of action at the  $\alpha$ 1-adrenergic receptor.

### **Experimental Protocols**

While specific protocols from each supplier are proprietary, a general experimental methodology for the quantification of Alfuzosin in biological samples using **Alfuzosin-d7** as an internal standard is outlined below. This protocol is based on established analytical techniques like HPLC and UPLC.[12][13][14]

Objective: To determine the concentration of Alfuzosin in human plasma using a validated LC-MS/MS method with **Alfuzosin-d7** as an internal standard.

Materials and Reagents:

Alfuzosin reference standard



- High-purity Alfuzosin-d7 (from a selected supplier)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

#### Methodology:

- Preparation of Standard and QC Samples:
  - Prepare stock solutions of Alfuzosin and **Alfuzosin-d7** (internal standard, IS) in methanol.
  - Prepare calibration curve standards by spiking blank human plasma with appropriate volumes of the Alfuzosin stock solution to achieve a concentration range (e.g., 1-100 ng/mL).
  - Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
  - Add a fixed amount of Alfuzosin-d7 solution to all calibration standards and QC samples.
- Sample Extraction (Solid Phase Extraction SPE):
  - Condition the SPE cartridges with methanol followed by water.
  - Load the plasma samples (standards, QCs, and unknowns) onto the cartridges.
  - Wash the cartridges with a low-organic solvent mixture to remove interferences.



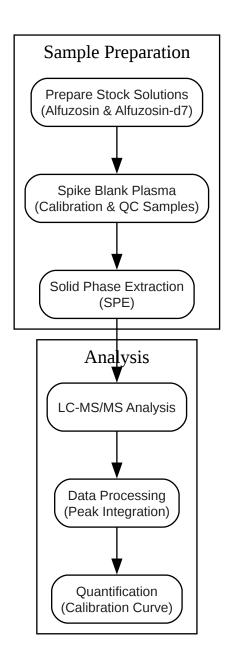
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: A suitable C18 reverse-phase column (e.g., Waters Acquity HSS T3).[14]
    - Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid.
    - Flow Rate: As per column specifications (e.g., 0.4 mL/min for UPLC).
    - Injection Volume: 5-10 μL.
  - Mass Spectrometric Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Detection: Multiple Reaction Monitoring (MRM).
    - Monitor specific precursor-to-product ion transitions for both Alfuzosin and Alfuzosind7.
- Data Analysis:
  - Integrate the peak areas for both the analyte (Alfuzosin) and the internal standard (Alfuzosin-d7).
  - Calculate the peak area ratio (Analyte/IS).
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.



 Determine the concentration of Alfuzosin in the QC and unknown samples from the calibration curve.

### **Workflow and Supplier Comparison**

The following diagrams illustrate the general workflow for quality control analysis of **Alfuzosin-d7** and a logical comparison of the suppliers.



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General workflow for bioanalytical method using **Alfuzosin-d7**.

High-Purity Alfuzosin-d7 Suppliers

Cayman Chemical

Purity: ≥99% deuterated
CAS: 1133386-93-2

LGC Standards

Purity: 98 atom % D, 98% Chemical CAS: 81403-68-1 (HCl)

Simson Pharma

High Quality with CoA
CAS: 1133386-93-2

BOC Sciences

Purity: ≥95%

CAS: 1346746-88-0 (Impurity)

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Comparison of key attributes for selected Alfuzosin-d7 suppliers.

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